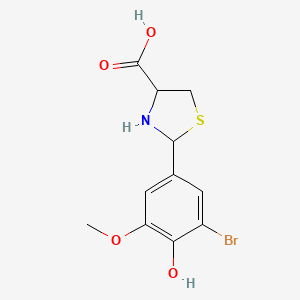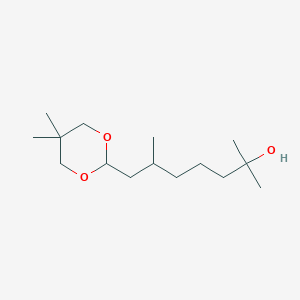![molecular formula C18H20N2O5S B5152459 2-[3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-4-methoxyphenoxy]acetamide](/img/structure/B5152459.png)
2-[3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-4-methoxyphenoxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-4-methoxyphenoxy]acetamide, also known as ISA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-[3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-4-methoxyphenoxy]acetamide is not fully understood. However, it has been suggested that 2-[3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-4-methoxyphenoxy]acetamide may exert its therapeutic effects through the inhibition of various signaling pathways such as the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. 2-[3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-4-methoxyphenoxy]acetamide has also been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
Biochemical and Physiological Effects:
2-[3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-4-methoxyphenoxy]acetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cell proliferation. 2-[3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-4-methoxyphenoxy]acetamide has also been shown to induce apoptosis and inhibit angiogenesis. In addition, 2-[3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-4-methoxyphenoxy]acetamide has been shown to improve cardiac function and reduce blood pressure.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-[3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-4-methoxyphenoxy]acetamide in lab experiments is its potential therapeutic applications. 2-[3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-4-methoxyphenoxy]acetamide has been shown to have anti-inflammatory, anti-oxidant, and anti-tumor properties, which make it a promising candidate for the development of new drugs. However, one of the limitations of using 2-[3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-4-methoxyphenoxy]acetamide in lab experiments is its low solubility in water, which can make it difficult to administer.
Future Directions
There are several future directions for the study of 2-[3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-4-methoxyphenoxy]acetamide. One potential area of research is the development of new drugs based on 2-[3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-4-methoxyphenoxy]acetamide. Another area of research is the investigation of the molecular mechanisms underlying the therapeutic effects of 2-[3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-4-methoxyphenoxy]acetamide. Additionally, further studies are needed to determine the safety and efficacy of 2-[3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-4-methoxyphenoxy]acetamide in humans.
Synthesis Methods
The synthesis of 2-[3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-4-methoxyphenoxy]acetamide involves the reaction of 3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-4-methoxyphenol with acetic anhydride in the presence of a catalyst such as pyridine. The resulting product is then purified using column chromatography to obtain pure 2-[3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-4-methoxyphenoxy]acetamide.
Scientific Research Applications
2-[3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-4-methoxyphenoxy]acetamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, cardiovascular diseases, and neurological disorders. It has been shown to have anti-inflammatory, anti-oxidant, and anti-tumor properties. 2-[3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-4-methoxyphenoxy]acetamide has also been studied for its potential to inhibit the growth of cancer cells and induce apoptosis.
properties
IUPAC Name |
2-[3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-4-methoxyphenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-24-16-7-6-15(25-12-18(19)21)10-17(16)26(22,23)20-9-8-13-4-2-3-5-14(13)11-20/h2-7,10H,8-9,11-12H2,1H3,(H2,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJQUXSDUCLXBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OCC(=O)N)S(=O)(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-4-methoxyphenoxy]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-diphenyl-5-[4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5152385.png)
![spiro[fluorene-9,9'-xanthene]-2',7'-diol](/img/structure/B5152396.png)


![N-cyclohexyl-6-(4-morpholinyl)-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5152413.png)
![3-methyl-5-{2-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5152423.png)

![1-chloro-2-[2-(4-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene](/img/structure/B5152433.png)

![N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5152451.png)
![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-4-methoxybenzamide](/img/structure/B5152453.png)

![3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-chlorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B5152472.png)
![2-{[5-(4-chlorophenoxy)pentyl]amino}ethanol](/img/structure/B5152489.png)